
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Oxoimidazolidin-1-yl)ethylamine with 3-(4-(trifluoromethyl)phenyl)isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer treatment, anti-inflammatory therapies, and antimicrobial agents.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
類似化合物との比較
Similar Compounds
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-methyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-chloromethyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-fluoromethyl)phenyl)ureido)benzamide
Uniqueness
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it more effective in various applications compared to its analogs.
特性
分子式 |
C20H20F3N5O3 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-5-7-14(8-6-13)26-18(30)27-16-4-2-1-3-15(16)17(29)24-9-11-28-12-10-25-19(28)31/h1-8H,9-12H2,(H,24,29)(H,25,31)(H2,26,27,30) |
InChIキー |
LBPHFKHKDXWCJD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1)CCNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


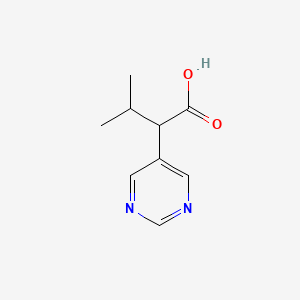
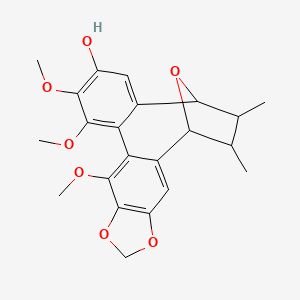
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)

![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)
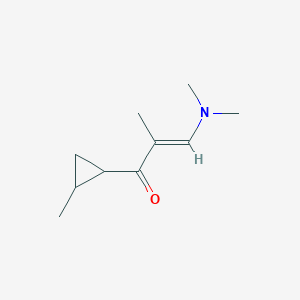
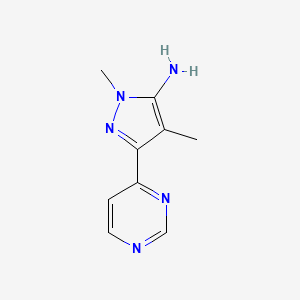
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
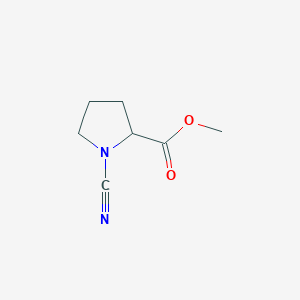
amine](/img/structure/B15239499.png)


![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
